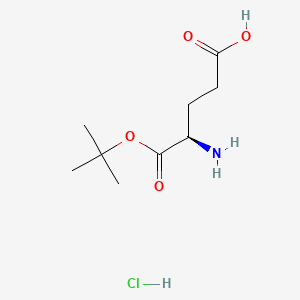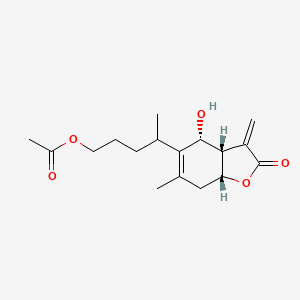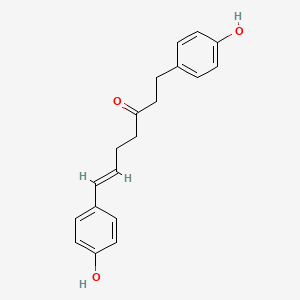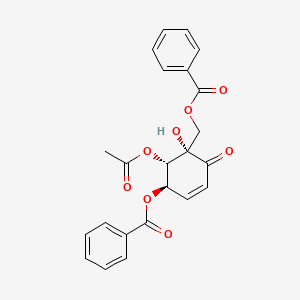
Ginsenosido Rh8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ginsenoside Rh8 is a rare saponin compound derived from the roots of Panax ginseng, a plant widely used in traditional Chinese medicine. Ginsenosides are the primary active components of ginseng, known for their diverse pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. Ginsenoside Rh8, in particular, has garnered attention for its potential therapeutic benefits and unique chemical structure.
Aplicaciones Científicas De Investigación
Chemistry: Ginsenoside Rh8 serves as a model compound for studying the structure-activity relationships of saponins and their derivatives.
Biology: It is used to investigate the biological pathways involved in ginsenoside metabolism and their effects on cellular functions.
Medicine: Ginsenoside Rh8 has shown promise in the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders due to its anti-inflammatory and antioxidant properties
Industry: The compound is utilized in the development of functional foods, dietary supplements, and cosmetic products for its health-promoting effects
Mecanismo De Acción
Target of Action
Ginsenoside Rh8, a bioactive component of ginseng, primarily targets cancer cells . It has been found to inhibit the activation of the Akt/mammalian target of the rapamycin signaling cascade in vascular endothelial growth factor-induced human umbilical vascular endothelial cells . It also interacts with Annexin A2 and NF-кB p50 subunit .
Mode of Action
Ginsenoside Rh8 interacts with its targets, leading to changes in the functional hallmarks of tumor cells . It modifies these hallmarks, enabling tumor cells to proliferate, invade, and avoid apoptosis . This modification represents a promising approach to tumor treatment .
Biochemical Pathways
Ginsenoside Rh8 affects the biochemical pathways related to cancer cell proliferation and apoptosis . It upregulates Bcl-2 expression and downregulates Bax expression . This modulation of gene expression alters the tissue structure, function, and metabolism of tumor cells and their internal and external environment .
Pharmacokinetics
Ginsenosides may be metabolized mainly to other compounds by intestinal microflora before absorption into the blood . They are also quickly cleared from the body .
Result of Action
The result of Ginsenoside Rh8’s action is the modification of the functional hallmarks of tumor cells . This leads to changes in the biological characteristics of the cancer cells, making them different from normal cells . The changes primarily include high metabolic activity, mitochondrial dysfunction, and resistance to cell death .
Action Environment
The action of Ginsenoside Rh8 can be influenced by various environmental factors. For instance, the content of ginsenosides in different parts of the ginseng plant can be affected by biological and environmental factors . Moreover, the diverse expression patterns of isoforms in tissues and at different embryonic stages may be correlated with environmental and/or developmental cues .
Direcciones Futuras
With the completion of the entire ginseng genome sequencing and the construction of the ginseng genome database, it has become possible to access information about many genes newly predicted to be involved in ginsenoside biosynthesis . This opens up new avenues for research into the production and application of ginsenosides, including Ginsenoside Rh8 .
Análisis Bioquímico
Biochemical Properties
Ginsenoside Rh8 interacts with various enzymes, proteins, and other biomolecules. It is involved in modulating multiple physiological activities
Cellular Effects
Ginsenoside Rh8 has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Ginsenoside Rh8 is complex and involves interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Ginsenoside Rh8 can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.
Dosage Effects in Animal Models
The effects of Ginsenoside Rh8 can vary with different dosages in animal models . Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
Ginsenoside Rh8 is involved in various metabolic pathways . It interacts with certain enzymes or cofactors, and can also have effects on metabolic flux or metabolite levels .
Transport and Distribution
Ginsenoside Rh8 is transported and distributed within cells and tissues . It interacts with certain transporters or binding proteins, and can also have effects on its localization or accumulation .
Subcellular Localization
. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ginsenoside Rh8 can be synthesized through enzymatic transformation methods. Specific glycosidases, such as beta-glucosidase and alpha-rhamnosidase, are used to hydrolyze the glycosidic bonds in major ginsenosides, converting them into minor ginsenosides like Rh8. The reaction conditions typically involve mild temperatures and neutral pH to maintain enzyme activity and prevent degradation of the product .
Industrial Production Methods: Industrial production of Ginsenoside Rh8 often employs microbial fermentation techniques. Engineered strains of Saccharomyces cerevisiae or other microorganisms are used to produce the necessary enzymes for the biotransformation of ginsenosides. This method allows for large-scale production with high efficiency and specificity .
Análisis De Reacciones Químicas
Types of Reactions: Ginsenoside Rh8 undergoes various chemical reactions, including:
Oxidation: Ginsenoside Rh8 can be oxidized to form different derivatives, which may exhibit distinct pharmacological properties.
Reduction: Reduction reactions can modify the functional groups on the ginsenoside molecule, potentially altering its biological activity.
Substitution: Substitution reactions, such as glycosylation or acetylation, can introduce new functional groups to the ginsenoside structure, enhancing its solubility and bioavailability
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Glycosylation reactions often use glycosyl donors like UDP-glucose, while acetylation can be achieved using acetic anhydride
Major Products: The major products formed from these reactions include various ginsenoside derivatives with potentially enhanced pharmacological activities .
Comparación Con Compuestos Similares
Ginsenoside Re: Known for its cardiovascular benefits and anti-diabetic properties.
Ginsenoside Rg1: Exhibits neuroprotective and anti-fatigue effects.
Ginsenoside Rb1: Possesses strong anti-inflammatory and anti-cancer activities
Uniqueness of Ginsenoside Rh8: Ginsenoside Rh8 stands out due to its potent anticancer and anti-inflammatory effects, making it a valuable compound for therapeutic applications .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ginsenoside Rh8 involves a series of reactions starting from the starting material, Ginsenoside Rg1. The process involves several steps of hydrolysis, oxidation, and reduction to yield the final product, Ginsenoside Rh8.", "Starting Materials": [ "Ginsenoside Rg1", "Hydrochloric acid", "Potassium hydroxide", "Sodium periodate", "Sodium borohydride", "Methanol", "Ethanol", "Acetone", "Hexane", "Chloroform", "Water" ], "Reaction": [ "Hydrolysis of Ginsenoside Rg1 using hydrochloric acid in methanol to yield Ginsenoside F2", "Oxidation of Ginsenoside F2 using sodium periodate in water to yield Ginsenoside Rd", "Reduction of Ginsenoside Rd using sodium borohydride in methanol to yield Ginsenoside Rg3", "Oxidation of Ginsenoside Rg3 using potassium hydroxide in water to yield Ginsenoside Rh2", "Reduction of Ginsenoside Rh2 using sodium borohydride in methanol to yield Ginsenoside Rh1", "Oxidation of Ginsenoside Rh1 using potassium hydroxide in water to yield Ginsenoside Rh8" ] } | |
Número CAS |
343780-69-8 |
Fórmula molecular |
C36H60O9 |
Peso molecular |
636.9 g/mol |
Nombre IUPAC |
(3S,5R,6S,8R,9R,10R,13R,14R,17S)-3,6-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-1,2,3,5,6,7,9,11,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-one |
InChI |
InChI=1S/C36H60O9/c1-19(2)10-9-13-36(8,45-31-29(43)28(42)27(41)23(18-37)44-31)20-11-15-34(6)26(20)21(38)16-24-33(5)14-12-25(40)32(3,4)30(33)22(39)17-35(24,34)7/h10,20,22-31,37,39-43H,9,11-18H2,1-8H3/t20-,22-,23+,24+,25-,26-,27+,28-,29+,30-,31-,33+,34+,35+,36-/m0/s1 |
Clave InChI |
VGJOYFZLAIERID-CVQXJYBDSA-N |
SMILES isomérico |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1C(=O)C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C |
SMILES |
CC(=CCCC(C)(C1CCC2(C1C(=O)CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)C)OC5C(C(C(C(O5)CO)O)O)O)C |
SMILES canónico |
CC(=CCCC(C)(C1CCC2(C1C(=O)CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)C)OC5C(C(C(C(O5)CO)O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (9R,12S,13Z,16S,17R)-13-ethylidene-18-oxo-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B591276.png)



![(Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide](/img/no-structure.png)
![4-Aminobicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B591286.png)




![Isoxazolo[4',5':3,4]benzo[1,2-c][1,2,5]oxadiazole](/img/structure/B591296.png)

